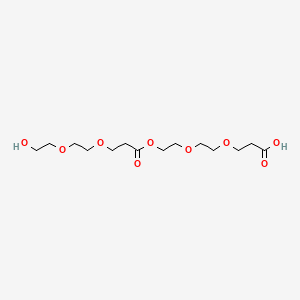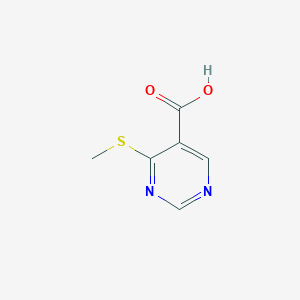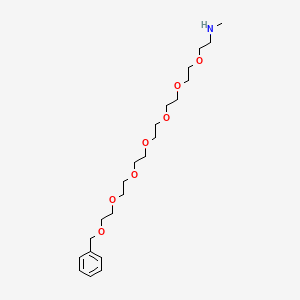
Methylamino-PEG7-benzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamino-PEG7-benzyl is a polyethylene glycol (PEG)-based compound, specifically used as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is characterized by its molecular formula C₂₂H₃₉NO₇ and a molecular weight of 429.55 g/mol. It is a small-molecule heterobifunctional PEG that plays a crucial role in the synthesis of various PROTACs, which are emerging tools in targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of Methylamino-PEG7-benzyl follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled synthesis and scalability.
Purification: Techniques like column chromatography and recrystallization to achieve high purity (>95%) of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methylamino-PEG7-benzyl undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in anhydrous solvents.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various benzyl derivatives.
Applications De Recherche Scientifique
Methylamino-PEG7-benzyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Plays a role in studying protein-protein interactions and cellular pathways.
Industry: Utilized in the production of specialized polymers and materials for biomedical applications.
Mécanisme D'action
The mechanism of action of Methylamino-PEG7-benzyl involves its role as a PROTAC linker. It connects two different ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest . This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The molecular targets and pathways involved include:
E3 Ubiquitin Ligase: Facilitates the transfer of ubiquitin to the target protein.
Proteasome Pathway: Degrades the ubiquitinated protein, leading to its removal from the cell.
Comparaison Avec Des Composés Similaires
Methylamino-PEG7-benzyl is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
Methylamino-PEG4-benzyl: A shorter PEG chain variant with similar applications.
Methylamino-PEG12-benzyl: A longer PEG chain variant offering different solubility and pharmacokinetic properties.
These compounds share the common feature of being PEG-based PROTAC linkers but differ in their chain lengths and specific applications.
Propriétés
Formule moléculaire |
C22H39NO7 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-methyl-2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C22H39NO7/c1-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-5-3-2-4-6-22/h2-6,23H,7-21H2,1H3 |
Clé InChI |
OYYMQULCIVKBFL-UHFFFAOYSA-N |
SMILES canonique |
CNCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


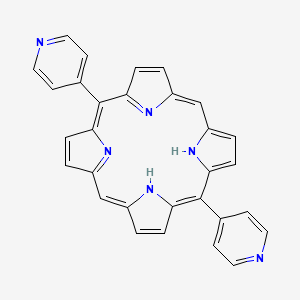
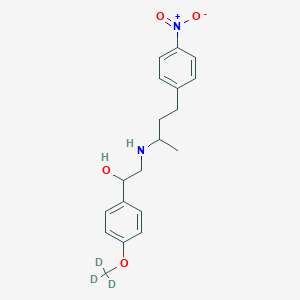
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
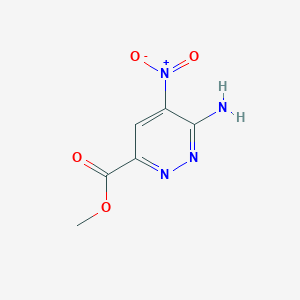
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)

![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)

![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
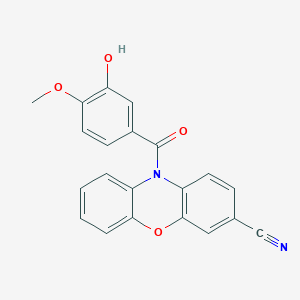
amino]-2-propanol](/img/structure/B15073137.png)
